(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Overview
Description
REVERSET is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. It is known for its ability to undergo various chemical reactions and its utility in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of REVERSET typically involves high-performance liquid chromatography (HPLC) techniques, particularly reversed-phase HPLC (RP-HPLC). This method relies on the hydrophobic interactions between the solute and the stationary phase to achieve separation and purification . The process involves several steps, including column equilibration, loading, gradient phase, buffer wash, and regeneration .
Industrial Production Methods: In industrial settings, the production of REVERSET is scaled up using preparative HPLC systems. These systems are designed to handle larger volumes and higher flow rates, ensuring efficient separation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: REVERSET undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving REVERSET typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation reactions may yield oxidized derivatives of REVERSET, while reduction reactions produce reduced forms of the compound
Scientific Research Applications
REVERSET has a wide range of scientific research applications, making it a valuable compound in multiple fields.
Chemistry: In chemistry, REVERSET is used as a reagent for various reactions and as a standard for analytical techniques such as HPLC. Its unique properties make it an essential tool for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, REVERSET is employed in studies involving enzyme kinetics, protein interactions, and cellular processes. Its ability to interact with specific biological molecules makes it a valuable probe for investigating complex biological systems.
Medicine: In medicine, REVERSET has potential applications in drug development and therapeutic interventions. Its unique chemical properties allow it to interact with specific molecular targets, making it a promising candidate for developing new treatments for various diseases.
Industry: In industrial applications, REVERSET is used in the production of high-purity chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile compound for manufacturing processes.
Mechanism of Action
The mechanism of action of REVERSET involves its interaction with specific molecular targets and pathways. For example, in biological systems, REVERSET may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
REVERSET can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include nevirapine, which is a non-nucleoside reverse transcriptase inhibitor used in HIV treatment . While both compounds share some similarities, REVERSET’s unique properties and broader range of applications set it apart.
List of Similar Compounds:- Nevirapine
- Doravirine
- Efavirenz
These compounds share some structural similarities with REVERSET but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZIBCAWOSFLFR-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187242-85-9, 67751-23-9 | |
Record name | [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 67751-23-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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